rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran

Descripción general

Descripción

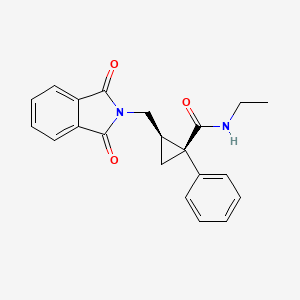

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and an isoindoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran typically involves multiple steps. One common route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the phenyl and isoindoline groups via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and isoindoline groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific mechanical or electronic properties.

Mecanismo De Acción

The mechanism of action of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is unique due to its combination of a cyclopropane ring, phenyl group, and isoindoline moiety, which confer specific chemical and biological properties not found in the similar compounds listed above

Actividad Biológica

Rac-N-Desethyl-N!phthalimido Milnacipran is a derivative of milnacipran, a well-known selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder (MDD). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile.

Milnacipran and its derivatives, including rac-N-Desethyl-N!phthalimido Milnacipran, exert their effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. The compound demonstrates a preferential inhibition of norepinephrine reuptake over serotonin, which is thought to contribute to its efficacy in pain management and mood disorders.

Key Actions:

- Serotonin Transporter Inhibition : Inhibits the sodium-dependent serotonin transporter, increasing synaptic serotonin levels.

- Norepinephrine Transporter Inhibition : Inhibits the sodium-dependent norepinephrine transporter, enhancing norepinephrine availability.

- NMDA Receptor Interaction : Exhibits inhibitory effects on NMDA receptors, which may play a role in pain modulation.

Pharmacokinetics

The pharmacokinetic profile of rac-N-Desethyl-N!phthalimido Milnacipran is characterized by:

- Absorption : High bioavailability (approximately 85-90%) following oral administration.

- Distribution : Large volume of distribution (~400 L), indicating extensive tissue binding.

- Protein Binding : Low plasma protein binding (~13%), which may influence drug interactions.

- Metabolism : Primarily metabolized via CYP3A4, with minor contributions from other cytochrome P450 enzymes.

Clinical Studies and Findings

Several studies have investigated the effects of milnacipran on various conditions, particularly fibromyalgia. The findings suggest significant improvements in pain and associated symptoms.

Case Studies

-

Fibromyalgia Treatment :

- A double-blind study involving 200 patients showed that milnacipran significantly reduced pain scores compared to placebo after 12 weeks of treatment. Improvements in fatigue and sleep quality were also noted.

- Adverse Effects :

Comparative Efficacy

A meta-analysis comparing milnacipran with other antidepressants indicated that while efficacy was comparable to SSRIs, milnacipran was better tolerated overall. Notably, it showed superior efficacy in patients with fibromyalgia compared to imipramine and other SNRIs .

| Study Type | Comparison | Outcome |

|---|---|---|

| Randomized Controlled Trials | Milnacipran vs. Placebo | Significant pain reduction |

| Meta-analysis | Milnacipran vs. SSRIs | Comparable efficacy; better tolerability |

| Case Reports | Adverse Effects | Morbilliform rash; serotonin syndrome |

Propiedades

IUPAC Name |

(1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26)/t15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNXMHTVGJNIW-YCRPNKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747527 | |

| Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-73-4 | |

| Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.